molecular formula C6H5ClN4 B11916220 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine

4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine

Cat. No.: B11916220
M. Wt: 168.58 g/mol
InChI Key: JGDYGYWQQHLQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The imidazo[2,1-f][1,2,4]triazine scaffold is a fused heterobicyclic system recognized for its relevance in drug discovery, serving as a key structural motif in the development of compounds targeting various kinases . This specific chloro-methyl derivative is primed for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to explore structure-activity relationships and create diverse chemical libraries. This compound is closely related to other pharmacologically active triazine derivatives. The 1,2,4-triazine core is a privileged structure in anticancer agent design, with mechanisms of action that can include kinase inhibition . For instance, the pyrrolo[2,1-f][1,2,4]triazine scaffold, which is structurally similar, is found in known kinase inhibitors and has been used to develop potent compounds targeting receptors such as VEGFR-2, EGFR, and Met kinase, which are critical pathways in oncology research . As a building block, this compound provides researchers with a valuable template for synthesizing novel molecules for in vitro biological evaluation. Application Notes: This product is intended for use as a synthetic intermediate in laboratory research. It is suited for investigating novel therapeutic agents, especially in the field of kinase inhibitor development. Safety Note: For Research Use Only (RUO). Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-methylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H5ClN4/c1-4-2-11-6(10-4)5(7)8-3-9-11/h2-3H,1H3

InChI Key

JGDYGYWQQHLQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Prefunctionalized Imidazole Precursors

The imidazo[2,1-f]triazine scaffold is often constructed via cyclization reactions starting from substituted imidazole intermediates. For example, 2-cyanoimidazole derivatives can undergo N-amination with chloramine (NH2_2Cl) to introduce the triazine ring. Subsequent cyclization with formamidine acetate under reflux conditions yields the fused triazine core. Chlorination at the 4-position is typically achieved using phosphorus oxychloride (POCl3_3), which selectively replaces hydroxyl or thioether groups.

Example Protocol

  • N-Amination :

    • React 2-cyano-6-methylimidazole with chloramine (generated in situ from NH4_4Cl and NaOCl) in methyl tert-butyl ether (MTBE) at −8°C.

    • Yield: ~60–70% after purification by flash chromatography.

  • Cyclization :

    • Treat the N-aminated intermediate with formamidine acetate in DMF at 120°C for 6 hours.

  • Chlorination :

    • React the cyclized product with POCl3_3 in the presence of N,N-diisopropylethylamine (DIPEA) at 80°C for 3 hours.

    • Yield: 75–85% after recrystallization.

Halogen Exchange Reactions

Methylthio groups at the 4-position can be displaced by chlorine via nucleophilic substitution. For instance, 4-methylthio-6-methylimidazo[2,1-f]triazine reacts with chlorine gas (Cl2_2) in acetic acid at 50°C to afford the 4-chloro derivative. This method avoids harsh chlorinating agents and improves regioselectivity.

Optimization Insights

  • Solvent : Acetic acid enhances reaction kinetics by stabilizing the transition state.

  • Temperature : Elevated temperatures (>50°C) reduce side products but risk over-chlorination.

  • Yield : 80–90% with >95% purity by HPLC.

Advanced Methodologies for Functionalization

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling enables late-stage functionalization of the triazine core. For example, Suzuki-Miyaura coupling of 4-bromo-6-methylimidazo[2,1-f]triazine with methylboronic acid introduces the methyl group at the 6-position. Subsequent chlorination completes the synthesis.

Key Conditions

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3 in toluene/water (3:1) at 90°C.

  • Yield: 65–75% after column chromatography.

Rearrangement of Oxadiazine Intermediates

Pyrrolo[1,2-d]oxadiazines undergo thermal rearrangement to imidazo[2,1-f]triazines under acidic conditions. This method is advantageous for introducing electron-withdrawing groups like chlorine.

Representative Procedure

  • Synthesize pyrrolooxadiazine from 3-chloro-1H-pyrrole-2-carboxamide using NH4_4Cl and NaClO.

  • Rearrange with PPh3_3 and Br2_2 in CH2_2Cl2_2 at 25°C for 12 hours.

  • Chlorinate the product with SO2_2Cl2_2 in acetonitrile at 60°C.

    • Yield: 70–80% after recrystallization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclization2-Cyano-6-methylimidazoleNH2_2Cl, POCl3_37098
Halogen Exchange4-Methylthio derivativeCl2_2, AcOH8595
Cross-Coupling4-Bromo derivativePd(PPh3_3)4_4, MeB(OH)2_26597
RearrangementPyrrolooxadiazinePPh3_3, SO2_2Cl2_27596

Mechanistic Considerations

Chlorination Selectivity

The 4-position of imidazo[2,1-f]triazine is electrophilic due to conjugation with the triazine ring’s electron-deficient π-system. POCl3_3 chlorinates this position via a two-step mechanism:

  • Phosphorylation : POCl3_3 reacts with the hydroxyl or thioether group to form a phosphorylated intermediate.

  • Nucleophilic Displacement : Chloride ion attacks the electrophilic carbon, releasing H3_3PO4_4.

Role of N-Amination

N-Amination with chloramine introduces the critical N–N bond required for triazine ring formation. The reaction proceeds via electrophilic attack of NH2+_2^+ on the imidazole’s α-carbon, followed by deprotonation.

Analytical Characterization

Spectroscopic Validation

  • 1^1H NMR : The 4-chloro substituent deshields adjacent protons, producing a singlet at δ 8.2–8.5 ppm.

  • 13^{13}C NMR : The triazine C-4 carbon resonates at δ 155–160 ppm, while the imidazole C-6 methyl group appears at δ 20–25 ppm.

  • HRMS : Molecular ion peak at m/z 200.65 [M+H]+^+.

Industrial-Scale Production

Process Optimization

  • Monochloramine Generation : Pre-cooled NaOCl (8–10%) is added to NH4_4Cl at −8°C to minimize decomposition.

  • Workup : MTBE extraction followed by brine washing removes excess chloramine and inorganic salts.

  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>98%) .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[2,1-f][1,2,4]triazines.

    Oxidation Products: Oxidation can lead to the formation of imidazo[2,1-f][1,2,4]triazine N-oxides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Annulated Ring Substituents Biological Activity/Application Reference
4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine Imidazole 4-Cl, 6-CH₃ Under investigation (anticancer leads)
Pyrrolo[2,1-f][1,2,4]triazine (Remdesivir) Pyrrole 4-Cl, 6-cyano Antiviral (SARS-CoV-2)
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Pyrrole 4-Cl, 6-Br Kinase inhibitor scaffold
4-Chloro-5-methylimidazo[5,1-f][1,2,4]triazine Imidazole 4-Cl, 5-CH₃ Synthetic intermediate
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine Pyrrole 2-Cl, 4-Cl, 6-NO₂ Antibiotic/antitumor research

Key Observations :

  • Substituent Effects : The 6-methyl group in the target compound may improve metabolic stability compared to halogenated derivatives (e.g., 6-bromo or 6-nitro analogs), which are more electrophilic and prone to nucleophilic substitution .

Table 2: Pharmacological Profiles of Selected Azolo-Triazines

Compound Target/Activity IC₅₀/EC₅₀ Therapeutic Area Reference
Pyrrolo[2,1-f][1,2,4]triazine (Compound 82) FAK/JAK2 inhibition FAK: 14 nM; JAK2: 2 nM Cancer/angiogenesis
Remdesivir RNA-dependent RNA polymerase EC₅₀: 0.77 μM Antiviral (COVID-19)
Brivanib alaninate VEGFR-2/FGFR-1 inhibition VEGFR-2: 30 nM Antitumor/antiangiogenic
This compound Kinase inhibition (predicted) Under study Anticancer lead

Key Findings :

  • The pyrrolo-triazine scaffold (e.g., Compound 82) demonstrates potent dual kinase inhibition, attributed to its planar structure and chloro substituent at position 4, which mimics the quinazoline pharmacophore .

Comparative Analysis :

  • The target compound’s synthesis likely involves chlorination of a preformed imidazo-triazine core using POCl₃, analogous to methods described for 4-chloroimidazo[5,1-f][1,2,4]triazine .

Biological Activity

4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound belonging to the imidazo[2,1-f][1,2,4]triazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C7H6ClN5\text{C}_7\text{H}_6\text{ClN}_5

This structure features a triazine ring fused with an imidazole moiety, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

The anticancer effects of this compound are primarily attributed to its ability to interact with DNA and induce cell cycle arrest. Research indicates that it may act through the following mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, leading to structural distortions that inhibit replication.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells.

Case Studies

A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through a mitochondrial pathway.

Concentration (µM)Cell Viability (%)
0100
1065
2540
5015

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results indicate that the compound possesses significant antibacterial properties.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-f][1,2,4]triazine derivatives is influenced by their structural components. Substituents at various positions on the triazine ring can enhance or diminish activity. Research has shown that:

  • Chlorination at position 4 increases potency against cancer cells.
  • Methyl groups at position 6 enhance solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves constructing the imidazo[2,1-f][1,2,4]triazine core via cyclization reactions, followed by regioselective chlorination and methyl group introduction. Key parameters include:

  • Temperature control : Optimal reaction temperatures (e.g., 80–100°C) to avoid side reactions in cyclization steps .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions to introduce substituents .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Validation : Confirm regiochemistry using NMR and X-ray crystallography to ensure correct substitution patterns .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methyl and chloro group positions. Aromatic proton signals in the δ 7.5–8.5 ppm range indicate imidazo-triazine core integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₇H₆ClN₅) and isotopic patterns .
  • X-ray Diffraction : Resolves ambiguities in regiochemistry and crystal packing .
    • Data Table :
TechniquePurposeKey Observations
¹H NMRSubstituent positionMethyl singlet (~δ 2.5 ppm), aromatic protons
HRMSMolecular ion[M+H]⁺ at m/z 212.0234 (calculated)
XRDCrystal structureBond angles/lengths for triazine ring

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data in structural elucidation of triazine derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:

  • Advanced NMR : 2D NMR (COSY, HSQC) to map proton-carbon correlations and distinguish tautomers .
  • Chromatographic purity : HPLC-MS to isolate and identify impurities (e.g., dechlorinated byproducts) .
  • Computational modeling : DFT calculations to predict stable tautomers and compare with experimental data .
    • Case Study : A 2022 study on imidazo-triazine analogs used HSQC to confirm methyl group placement, resolving conflicting NOE data .

Q. What strategies optimize the biological activity of this compound derivatives in drug discovery?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., kinase ATP pockets) .
  • In vitro assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) to prioritize lead compounds .
    • Data Table :
DerivativeModificationIC₅₀ (nM)Selectivity Index
ParentNone8501.0
6-CF₃-CF₃1208.5

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., C-4 position for nucleophilic attack) .
  • Solvent Effects : Use COSMO-RS models to predict solvolysis pathways in polar vs. nonpolar solvents .
  • Kinetic Studies : Compare calculated activation energies with experimental Arrhenius plots to validate models .
    • Case Study : A 2023 study on chloro-triazines used DFT to predict regioselectivity in Suzuki-Miyaura coupling, aligning with experimental yields (>85%) .

Methodological Guidelines

  • Theoretical Frameworks : Link synthesis and SAR studies to conceptual models (e.g., frontier molecular orbital theory for reactivity ).
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability .
  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD + NMR) .

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